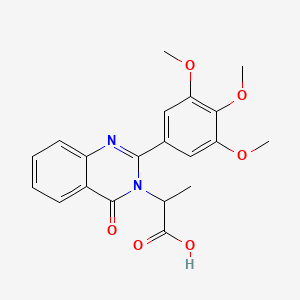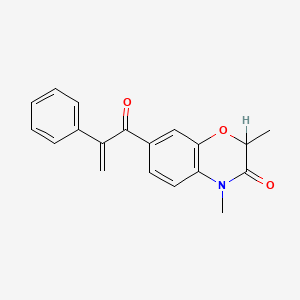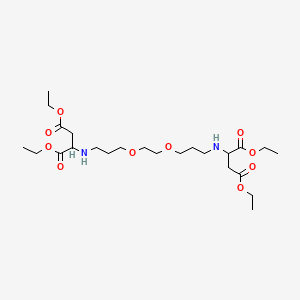
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester is a complex organic compound with the molecular formula C23H38N2O8 . This compound is known for its unique structure, which includes multiple ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a diamine precursor under controlled conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with alcohols or amines to form new esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New esters or amides.
Applications De Recherche Scientifique
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential use in creating prodrugs and biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate .
- Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)-, ester with 2,15-bis(carboxymethyl)-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,2,15,16-tetracarboxylic acid .
Uniqueness
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester is unique due to its specific combination of ester and amide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and biocompatibility .
Propriétés
Numéro CAS |
518058-48-5 |
|---|---|
Formule moléculaire |
C24H44N2O10 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
diethyl 2-[3-[2-[3-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]propoxy]ethoxy]propylamino]butanedioate |
InChI |
InChI=1S/C24H44N2O10/c1-5-33-21(27)17-19(23(29)35-7-3)25-11-9-13-31-15-16-32-14-10-12-26-20(24(30)36-8-4)18-22(28)34-6-2/h19-20,25-26H,5-18H2,1-4H3 |
Clé InChI |
HYEPEKUWWCGVFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NCCCOCCOCCCNC(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



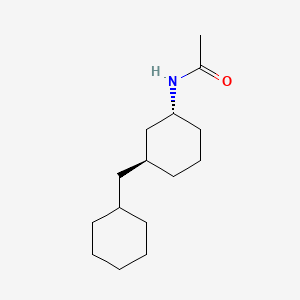
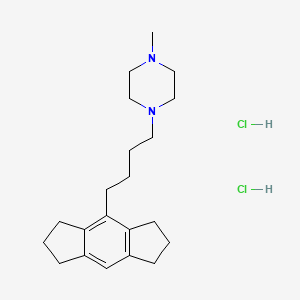
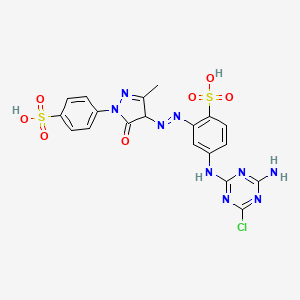
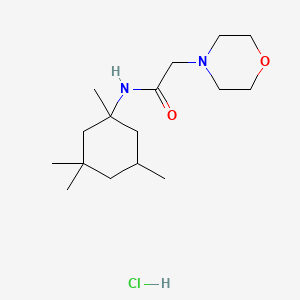
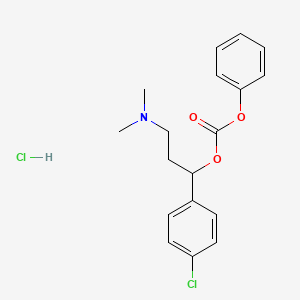
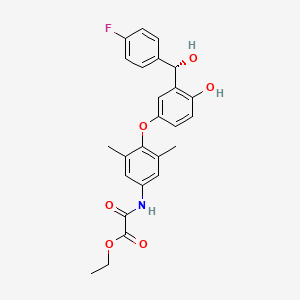


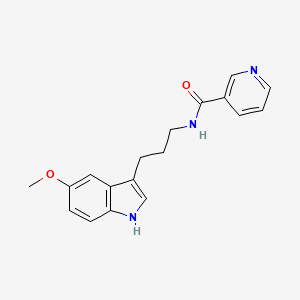
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
